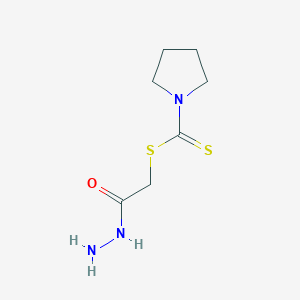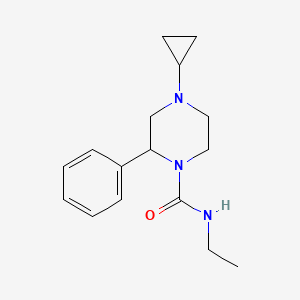![molecular formula C21H18N2O3S2 B2429217 N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 899961-09-2](/img/structure/B2429217.png)
N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide and similar compounds often starts from simple commercially available building blocks . The process involves a series of reactions including S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of this compound was analyzed by 1H NMR, 13C NMR and Mass spectral analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compounds have shown significant docking scores in the range of -7.98 to -5.52 and -9.44 to -7.2 kcal/mol with the M. tuberculosis enoyl reductase (M. tb. InhA) and C. albicans sterol 14-α demethylase (C. ab. CYP51), respectively .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation : N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide derivatives have been synthesized and evaluated for their biological activities. For instance, a study by Thabet et al. (2011) involved the synthesis of similar compounds, which were screened for analgesic and anti-inflammatory activities (Thabet, Helal, Salem, & Abdelaal, 2011).
Corrosion Inhibition : Compounds related to this compound have been used as corrosion inhibitors. Saraswat and Yadav (2020) reported on quinoxaline derivatives synthesized for this purpose, demonstrating their effectiveness in protecting mild steel in acidic environments (Saraswat & Yadav, 2020).
Drug Design and Discovery : This compound and its derivatives have potential in drug discovery, particularly as inhibitors in various therapeutic targets. For example, Vulpetti et al. (2006) discovered potent and selective CDK2 inhibitors through structure-based drug design, involving derivatives of a similar chemical structure (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).
Antimicrobial Activity : Several studies have synthesized derivatives of this compound and evaluated their antimicrobial properties. Raval, Naik, and Desai (2012) demonstrated this application through microwave-assisted synthesis of similar compounds, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Material Science Applications : These compounds also have applications in materials science. For instance, Zhu et al. (2017) developed a novel method for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles, which can be significant in material synthesis and modification (Zhu, Yang, Xiao, Song, Liang, & Deng, 2017).
Organic Synthesis and Characterization : Aleksandrov, El’chaninov, and Stepanov (2018) conducted research on the synthesis and characterization of naphtho-fused 2-(furan-2-yl)-1,3-thiazoles, which is relevant in the field of organic synthesis (Aleksandrov, El’chaninov, & Stepanov, 2018).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFLNYGOQCUSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)





